molecular formula C9H7ClN2 B1590687 4-Chloroquinolin-8-amine CAS No. 81764-16-1

4-Chloroquinolin-8-amine

Cat. No. B1590687
CAS RN: 81764-16-1
M. Wt: 178.62 g/mol
InChI Key: GGVFMKZFUXGDMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloroquinolin-8-amine (4-CQA) is a chemical compound that belongs to the quinoline family. It is a colorless, water-soluble solid with a molecular weight of 201.6 g/mol and a melting point of 179 °C. 4-CQA is a key intermediate used in the synthesis of a variety of pharmaceuticals, agrochemicals, and other compounds. It has also been used in research to study the mechanism of action of various drugs.

Scientific Research Applications

  • Chemical Synthesis

    • 4-Chloroquinolin-8-amine is used in the synthesis of various commercially available drugs .
    • It is prepared from aniline and diethyl ethoxymethylenemalonate involving a series of reactions .
    • This protocol helps in the preparation of various commercially available drugs based on a quinoline scaffold as the core skeleton .
  • Remote C–H Functionalization

    • This approach had a broad applicability in terms of substrates .
    • In addition to 8-aminoquinolines, phosphoramidates, sulfonamides and urea derivatives of quinolin-8-amine and quinoline-8-ol were well halogenated at position C5 for the first time .
    • Control experiments were in good agreement with previous reports of C5 halogenation reactions .

properties

IUPAC Name

4-chloroquinolin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2/c10-7-4-5-12-9-6(7)2-1-3-8(9)11/h1-5H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGVFMKZFUXGDMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2C(=C1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10504140
Record name 4-Chloroquinolin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10504140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloroquinolin-8-amine

CAS RN

81764-16-1
Record name 4-Chloroquinolin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10504140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

8-amino quinoline (4.5 g, 31.3 mmol), N-chlorosuccinimide (4.80 g, 36 mmol) was taken up in iPrOH (50 mL) at 60° C. The mixture was heated to reflux and stirred for 20 min. The solution was cooled to 25° C. and concentrated to ⅓ original volume. The mixture was partitioned between CH2Cl2 and water. The aqueous layer was extracted with CH2Cl2. The combined organic layers were dried over Na2SO4, filtered, and concentrated. The crude product was purified by flash chromatography (5:1 hexanes/EtOAc) to afford 1.90 g (34%) of a 8-amino-4-chloro-quinoline product.
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
4.8 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

In a similar fashion using route 2 general procedure 4, 4-chloro-8-nitroquinoline 463 (3.3 g, 15.8 mmol), SnCl2 (15 g, 79.1 mmol), conc. HCl (cat.) and MeOH (100 ml) to give the title compound (2.3 g, 36%) which was used in the next step without further purification.
Quantity
3.3 g
Type
reactant
Reaction Step One
Name
Quantity
15 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Yield
36%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloroquinolin-8-amine
Reactant of Route 2
4-Chloroquinolin-8-amine
Reactant of Route 3
4-Chloroquinolin-8-amine
Reactant of Route 4
4-Chloroquinolin-8-amine
Reactant of Route 5
4-Chloroquinolin-8-amine
Reactant of Route 6
4-Chloroquinolin-8-amine

Citations

For This Compound
2
Citations
J Wantulok, D Swoboda, JE Nycz, M Książek, J Kusz… - Molecules, 2021 - mdpi.com
The vicarious nucleophilic substitution of hydrogen (VNS) reaction in electron-deficient nitroquinolines was studied. Properties of all new products have been characterized by several …
Number of citations: 2 www.mdpi.com
J Roy, A Kyani, M Hanafi, Y Xu… - Journal of Medicinal …, 2023 - ACS Publications
… To a stirred solution of 5-((5-(diethylamino)pentan-2-yl)amino)pyrazine-2-carboxylic acid 48a (31 mg, 0.11 mmol) in 3 mL of DMF were added 4-chloroquinolin-8-amine (20 mg, 0.11 …
Number of citations: 3 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.